Fmoc-L-Phe-L-Pro-OH

Description

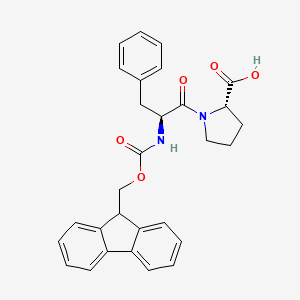

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(31-16-8-15-26(31)28(33)34)25(17-19-9-2-1-3-10-19)30-29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,35)(H,33,34)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLJYCCFIFHMLH-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Phe-L-Pro-OH: Properties, Synthesis, and Strategic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-proline, or Fmoc-L-Phe-L-Pro-OH, is a pivotal dipeptide building block in modern solid-phase peptide synthesis (SPPS). Its unique sequence, combining the bulky aromatic phenylalanine residue with the conformationally constrained proline, presents both opportunities for inducing specific secondary structures in target peptides and significant synthetic challenges. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its efficient incorporation into peptide chains, and strategies to mitigate common side reactions. By understanding the underlying chemical principles and leveraging field-proven insights, researchers can effectively utilize this dipeptide to advance their peptide-based drug discovery and development programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties dictate its handling, solubility, and reactivity during peptide synthesis.

| Property | Value | Source |

| Molecular Weight | 484.54 g/mol | [1] |

| Molecular Formula | C₂₉H₂₈N₂O₅ | [1] |

| Appearance | White to off-white powder | |

| Solubility | Readily soluble in polar organic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP); insoluble in water. | [] |

| Storage | Recommended storage at 2-8°C to maintain stability and prevent degradation. |

The hydrophobicity imparted by the phenylalanine residue and the Fmoc protecting group dictates the dipeptide's solubility profile, making it highly compatible with the organic solvents typically used in SPPS.

Strategic Importance in Peptide Synthesis

The Phe-Pro motif is a recurring structural element in many biologically active peptides. Proline's unique cyclic structure introduces a "kink" in the peptide backbone, restricting conformational flexibility and often inducing β-turns. This conformational rigidity can be crucial for receptor binding and enhancing proteolytic stability. The use of the pre-formed this compound dipeptide offers several advantages over the stepwise addition of individual amino acids:

-

Reduced Risk of Diketopiperazine (DKP) Formation: The primary rationale for using the dipeptide is to circumvent a significant side reaction. When proline is the second amino acid in a growing peptide chain, the deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and truncation of the peptide.[3][4][5] By introducing the Phe-Pro unit as a single block, this cyclization pathway is avoided at this critical step.

-

Improved Synthetic Efficiency: For sequences known to be "difficult" due to on-resin aggregation, the incorporation of a pre-formed dipeptide can disrupt the secondary structures that hinder coupling reactions.

Experimental Protocols: The Science of Successful Coupling

The successful incorporation of this compound requires careful consideration of the steric hindrance posed by both the bulky Fmoc-phenylalanine and the secondary amine of proline. The following protocols are designed to maximize coupling efficiency while minimizing side reactions.

Recommended Coupling Reagents

Standard coupling reagents may not be sufficient to overcome the steric challenges of this dipeptide. High-activity uronium/aminium or phosphonium salt-based reagents are strongly recommended.

| Coupling Reagent | Class | Key Advantages |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | Considered a gold standard for difficult couplings due to its high reactivity and low racemization potential.[6][7] |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Uronium Salt | Offers high reactivity similar to HATU and is a cost-effective alternative.[8] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | A highly efficient reagent with a good balance of reactivity and stability.[6] |

The choice of coupling reagent is a critical decision that directly impacts the success of the synthesis. For the sterically demanding this compound coupling, the enhanced reactivity of these reagents is necessary to drive the reaction to completion.

Optimized Coupling Protocol using HATU

This protocol provides a robust method for the efficient coupling of this compound.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the swollen resin. Allow the coupling reaction to proceed for 1-3 hours at room temperature.

-

Monitoring: Monitor the completeness of the reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (indicating the absence of free primary amines) signifies a complete reaction.

-

Washing: After a complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Double Coupling (Optional but Recommended): To ensure the highest possible yield, especially for critical applications, a second coupling step (repeating steps 2-5) is advisable.

Causality behind the choices: The use of excess reagents (3-5 equivalents) drives the reaction equilibrium towards product formation, compensating for the slower reaction kinetics due to steric hindrance. Pre-activation of the carboxylic acid with HATU forms a highly reactive OAt-ester, which readily reacts with the secondary amine of the resin-bound amino acid. DIPEA, a non-nucleophilic base, is crucial for maintaining the basicity required for the reaction without causing premature Fmoc deprotection.

Caption: Workflow for the optimized coupling of this compound.

Analytical Characterization and Purification

Post-synthesis, the purity and identity of the crude peptide must be rigorously assessed.

Analytical High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of the crude peptide.[9][10][11][12]

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%), is employed. The hydrophobic nature of the Phe-Pro motif will contribute to the retention time of the peptide.

-

Detection: UV detection at 210-220 nm is standard for monitoring the peptide backbone.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide, ensuring that the desired product has been obtained.[13] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Purification

For peptides that do not meet the required purity levels after synthesis, preparative RP-HPLC is the method of choice for purification.[9][10] The conditions are similar to analytical RP-HPLC but on a larger scale. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized to obtain the final product as a fluffy white powder.

Caption: General workflow for the analysis and purification of synthetic peptides.

Troubleshooting Common Challenges

| Challenge | Probable Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation or steric hindrance. | Perform a double coupling. Increase the coupling time. Consider switching to a more potent coupling reagent like HATU if not already in use. |

| Low Yield of Final Peptide | On-resin aggregation or inefficient coupling at multiple steps. | In addition to optimizing the this compound coupling, consider strategies to disrupt aggregation throughout the synthesis, such as the use of pseudoproline dipeptides in other parts of the sequence. |

| Presence of Deletion Sequences in MS | Incomplete coupling at various stages of the synthesis. | Rigorously monitor each coupling step and employ double coupling for all sterically hindered amino acids. |

Conclusion

This compound is an invaluable reagent for the synthesis of peptides containing the structurally significant Phe-Pro motif. While its incorporation presents challenges due to steric hindrance, a systematic approach grounded in a solid understanding of reaction mechanisms and the use of optimized protocols can lead to highly successful synthetic outcomes. By employing high-activity coupling reagents, carefully monitoring reaction completeness, and utilizing robust analytical and purification techniques, researchers can confidently incorporate this dipeptide into complex peptide sequences, thereby advancing the frontiers of peptide-based therapeutics and scientific discovery.

References

-

Wang, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(49), 45676–45685. [Link]

- Li, G., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 224, 115183.

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

-

Aapptec Peptides. SYNTHESIS NOTES. [Link]

-

ResearchGate. DKP formation mechanism. [Link]

-

Gazit, E. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules, 20(11), 19864–19877. [Link]

-

Ruiz-Rico, M., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 25(18), 4239. [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. [Link]

-

Isidro-Llobet, A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586–603. [Link]

-

Bruno, F., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 954–971. [Link]

-

Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

-

ResearchGate. High‐Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis. [Link]

-

ResearchGate. Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]

-

ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

- Jadaun, G. P. S. (2018). HPLC for Peptides and Proteins: Principles, Methods and Applications. Research & Reviews: A Journal of Drug Design & Discovery, 5(2), 1-10.

- Scanlon, D., & Finlayson, K. (2005). HPLC of Peptides and Proteins. In J. M. Walker (Ed.), The Proteomics Protocols Handbook (pp. 191-204). Humana Press.

-

Kumar, S., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(43), 18014–18024. [Link]

-

Wu, S., et al. (2020). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 13, 14. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. agilent.com [agilent.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. renyi.hu [renyi.hu]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Application of Fmoc-L-Phe-L-Pro-OH

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to navigating the complexities of peptide assembly. While the sequential addition of single N-α-Fmoc-protected amino acids remains the foundational approach, the use of pre-formed dipeptide units offers a powerful solution to specific, well-documented synthetic challenges.[1][2] Fmoc-L-Phe-L-Pro-OH is one such specialized dipeptide, combining the hydrophobic, aromatic L-Phenylalanine residue with the conformationally constrained L-Proline.

This technical guide provides an in-depth examination of the chemical properties, strategic applications, and analytical characterization of this compound. It is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis who seek to optimize protocols, troubleshoot difficult sequences, and ensure the highest standards of product purity. By elucidating the causality behind its use and providing validated experimental protocols, this document serves as a practical resource for leveraging this dipeptide to its full potential.

Physicochemical Properties

The chemical identity of this compound is defined by the unique contributions of its three constituent moieties: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the bulky and hydrophobic phenylalanine side chain, and the rigid pyrrolidine ring of proline. This combination dictates its solubility, reactivity, and handling characteristics.

Core Data Summary

Quantitative data for this compound is summarized below. It is important to note that properties such as melting point can vary slightly between suppliers based on crystalline form and residual solvent content.

| Property | Value | Source(s) |

| Chemical Formula | C₂₉H₂₈N₂O₅ | |

| Molecular Weight | 484.54 g/mol | |

| Appearance | Typically a white to off-white powder or solid. | [1][3] |

| Storage Temperature | 2–8°C, desiccated. | [4][5] |

Structural Analysis

The structure of this compound is central to its function. The Fmoc group provides temporary N-terminal protection that can be removed under mild basic conditions, a cornerstone of modern SPPS.[1][6] The phenylalanine residue introduces significant hydrophobicity, which can influence peptide solubility and promote aggregation in certain sequences.[1] The proline residue is unique among the proteinogenic amino acids; its cyclic side chain restricts the phi (φ) angle of the peptide backbone, often disrupting secondary structures like α-helices and β-sheets.

Caption: Chemical structure of this compound.

Solubility Profile

Based on its constituent parts, this compound is expected to be insoluble in water.[7] It exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[6][7][8] This solubility is critical for ensuring efficient dissolution and delivery during the coupling step in SPPS.

Strategic Application in Peptide Synthesis

The primary rationale for using this compound is to overcome known synthetic difficulties associated with the Phe-Pro sequence. The decision to use a dipeptide is a strategic one, aimed at improving yield and purity by circumventing problematic steps.

Overcoming Difficult Couplings

Coupling an amino acid onto a resin-bound proline can be sterically hindered and kinetically slow. By using the pre-formed this compound dipeptide, this challenging coupling is performed in solution during the synthesis of the building block, which is often more efficient. This ensures the complete formation of the critical Phe-Pro peptide bond before its introduction into the growing peptide chain.

Prevention of Diketopiperazine Formation

When proline is the second amino acid in a peptide chain attached to a resin, the sequence is highly susceptible to diketopiperazine (DKP) formation.[2] During the Fmoc deprotection of the proline residue, the newly liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic DKP. This side reaction is a major cause of yield loss. Introducing the Phe-Pro sequence as a single unit bypasses the vulnerable dipeptide-resin stage, as the N-terminus to be deprotected belongs to the third amino acid, significantly reducing the likelihood of this side reaction.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-Phe-OH - Safety Data Sheet [chemicalbook.com]

- 5. Fmoc-L-Phe-OH | Peptide Synthesis Derivatives & Amino Acids | Baishixing | ETW [etwinternational.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

Mastering the Challenge: A Technical Guide to the Solubility and Handling of Fmoc-L-Phe-L-Pro-OH in DMF

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist: In the landscape of solid-phase peptide synthesis (SPPS), seemingly routine steps can often conceal complex chemical challenges. The dissolution of Fmoc-protected amino acid building blocks is one such critical step, and few dipeptides present a more persistent challenge than Fmoc-L-Phe-L-Pro-OH. Its notorious insolubility in N,N-Dimethylformamide (DMF), the workhorse solvent of SPPS, can derail a synthesis, leading to incomplete couplings, deletion sequences, and significant purification burdens.

This guide moves beyond simplistic protocols to provide a deep, mechanistic understanding of why this compound is so challenging to work with. By grounding our methods in first principles, we can develop robust, field-proven strategies to ensure its successful incorporation into your target peptide, thereby safeguarding yield, purity, and the overall integrity of your synthesis.

Part 1: The Molecular Underpinnings of a "Difficult" Dipeptide

To overcome the challenges posed by this compound, we must first understand the intermolecular forces at play. The issue is not merely one of poor solubility but of a powerful drive toward self-association and aggregation.

1.1. The Aggregation Hypothesis: β-Sheets and Hydrophobic Collapse

The primary driver of insolubility is the propensity of peptide backbones to form highly ordered, intermolecular hydrogen bonds, resulting in the formation of stable secondary structures like β-sheets.[1][2] This self-association is particularly pronounced in sequences containing hydrophobic residues. The bulky, aromatic side chain of Phenylalanine (Phe) significantly contributes to this phenomenon through π-π stacking and hydrophobic interactions, effectively "locking" the dipeptide molecules together in a state that is energetically unfavorable to disrupt.[1][2] These aggregates can physically block reactive sites, leading to sluggish or incomplete reactions.[1]

1.2. The Proline Kink and its Double-Edged Sword

The Proline (Pro) residue introduces a rigid bend, or "kink," into the peptide backbone. While this can disrupt the formation of perfect, extended β-sheets, it simultaneously facilitates the formation of specific, compact aggregates. More critically, the presence of Proline as the second amino acid in a sequence creates a high risk for a devastating side reaction: diketopiperazine (DKP) formation .[3][4]

Following Fmoc-deprotection of the preceding amino acid on the resin, the newly freed N-terminal amine of the Proline residue can readily perform an intramolecular attack on the ester linkage to the resin. This attack cleaves the dipeptide from the solid support, forming a stable, six-membered cyclic DKP ring.[3][4][5] This results in a truncated peptide, significantly reducing the final yield.[3] The conditions used for Fmoc removal (piperidine in DMF) can efficiently catalyze this side reaction.[4][5]

Logical Relationship: Solubility Challenges and Side Reactions

Caption: Interplay of factors leading to synthesis failure with this compound.

Part 2: Field-Validated Methodologies for Dissolution and Coupling

A multi-pronged strategy is required to address both solubility and the risk of DKP formation. The choice of protocol depends on the scale of the synthesis and the observed difficulty with a particular batch of dipeptide.

2.1. Protocol 1: The Standard Approach for Aiding Dissolution

This protocol utilizes physical methods to provide the energy needed to disrupt aggregates. It is the first line of defense for routine synthesis.

Experimental Workflow: Standard Dissolution Protocol

Caption: Standard workflow for dissolving this compound in DMF.

Step-by-Step Methodology:

-

Reagent Preparation: Weigh the desired amount of this compound into a clean, dry vial suitable for sonication.

-

Solvent Addition: Add the calculated volume of high-purity, amine-free DMF.[6] It is crucial to use anhydrous DMF, as water can promote aggregation.

-

Mechanical Agitation: Vortex the suspension vigorously for 1-2 minutes to break up large solid particles.[7]

-

Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes.[7][8] Sonication provides localized energy that disrupts intermolecular hydrogen bonds.

-

Gentle Warming (Optional): If the solid persists, warm the solution gently to 35-40°C with continued agitation. Causality: Increasing thermal energy can overcome the activation barrier for dissolution. However, excessive heat must be avoided as it can accelerate DKP formation or other side reactions.[9] Use the solution immediately after it has dissolved.[7]

-

Visual Inspection: Hold the vial against a light source to confirm that the solution is completely clear and free of particulate matter before proceeding to the activation and coupling steps.

2.2. Protocol 2: The Advanced Approach Using Chaotropic Agents & Co-Solvents

When aggregation is severe, more aggressive chemical intervention is required to disrupt the forces holding the dipeptide molecules together.

Step-by-Step Methodology:

-

Solvent System Modification: Prepare a solvent mixture.

-

Option A (Co-Solvent): Use a mixture of DMF with N-Methyl-2-pyrrolidone (NMP). A common starting point is a 1:1 (v/v) ratio. Causality: NMP has a higher solvating power for hydrophobic and aggregation-prone sequences compared to DMF.[7][8][10]

-

Option B (Chaotropic Agent): Prepare a solution of a chaotropic salt, such as 0.8 M LiCl, in DMF.[7][11] Causality: Chaotropic agents are ions that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds, effectively breaking apart the β-sheet aggregates.[12][13]

-

-

Dissolution: Add the this compound to the modified solvent system.

-

Execution: Follow steps 3-6 from the Standard Protocol. The combination of chemical disruption and physical energy is often highly effective.

-

Important Consideration: If using a chaotropic salt solution for dissolution, it is critical to wash the resin extensively with pure DMF after the coupling step to remove all traces of the salt before proceeding to the next cycle.

Part 3: Data Summary and Influencing Factors

While exact quantitative solubility can vary by batch, the following table provides a qualitative guide to the effectiveness of different dissolution strategies.

Table 1: Qualitative Solubility of this compound

| Solvent System | Relative Solubility | Typical Observations | Key Mechanism |

| Pure DMF | Low | Forms a fine white suspension; may require prolonged sonication. | Standard Solvation |

| DMF/NMP (1:1) | Moderate to High | Dissolves more readily, especially with sonication. | Enhanced Solvation Power[10] |

| DMF + 0.8M LiCl | High | Typically forms a clear solution quickly. | Disruption of H-Bonds[11][13] |

| "Magic Mixture"¹ | Very High | Effective for the most extreme cases of aggregation. | Combined Solvation & Disruption[7][11] |

¹"Magic Mixture" typically refers to a cocktail like DCM/DMF/NMP (1:1:1) with additives such as 1% Triton X-100 and 2 M ethylene carbonate.[7][11]

Part 4: Troubleshooting Common Synthesis Problems

Table 2: Troubleshooting Guide

| Observed Problem | Probable Cause(s) | Recommended Solution(s) |

| Persistent Suspension in DMF | Strong on-resin aggregation of the growing peptide chain.[8] | Switch solvent to NMP or a DMF/NMP mixture.[8][10] Wash resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) prior to coupling.[7][11] |

| Low Yield & Presence of Truncated Peptide | Significant Diketopiperazine (DKP) formation.[3] | Minimize the time between Fmoc deprotection and the subsequent coupling.[3] Couple the dipeptide as a pre-activated unit (e.g., with HATU/DIPEA) to bypass the susceptible intermediate.[3] |

| False Negative Kaiser Test | The N-terminus is sterically inaccessible due to peptide aggregation, preventing the ninhydrin reagent from reaching it.[2] | Cleave a small amount of resin and analyze by LC-MS to confirm the presence of deletion sequences. Implement strategies from Protocol 2. |

| Gel Formation in Vial | Extreme self-association and solvent trapping by the dipeptide aggregate. | Dilute immediately with NMP or DMSO. Apply sonication and vortexing. Prepare a fresh, more dilute solution for coupling. |

Part 5: A Final Perspective on Synthesis Strategy

The inherent challenges of this compound—both its tendency to aggregate and the risk of DKP formation—mean that a proactive approach is superior to a reactive one. For critical syntheses, the recommended best practice is to couple the this compound dipeptide as a single unit . While this guide provides robust methods for dissolving this challenging building block, mitigating the risk of the DKP side reaction by using a dipeptide coupling strategy is paramount for achieving high purity and yield.[3] By understanding the fundamental chemistry, anticipating the challenges, and applying the validated protocols within this guide, researchers can confidently and successfully navigate the complexities of this "difficult" yet valuable synthetic intermediate.

References

- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. BenchChem.

- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

- Thomas Scientific. Chaotropic Agents. Thomas Scientific.

- Sheppard, R.C. (2004). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Wikipedia. Chaotropic agent.

- Lian, R., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 223, 115147.

- BenchChem. (2025). Technical Support Center: Diketopiperazine (DKP)

- Subiros-Funosas, R., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11851–11859.

- BenchChem. (2025). How to prevent aggregation of peptides with Fmoc-Phe(4-F)-OH. BenchChem.

- Kumar, V., et al. (2022).

- AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTEC.

- BenchChem. (2025). Troubleshooting Guide: Aggregation in Fmoc-Phe-Lys Peptide Synthesis. BenchChem.

- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 10. biotage.com [biotage.com]

- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 12. thomassci.com [thomassci.com]

- 13. Chaotropic agent - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Fmoc-L-Phe-L-Pro-OH: Structure, Synthesis, and Strategic Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-proline (Fmoc-L-Phe-L-Pro-OH), a critical dipeptide building block in modern solid-phase peptide synthesis (SPPS). We will delve into its structural and chemical properties, strategic importance in mitigating common synthetic challenges, and provide detailed protocols for its effective application in the synthesis of complex peptides for research and drug development.

Introduction: The Strategic Importance of this compound in Peptide Synthesis

The Phe-Pro motif is a recurring structural element in a multitude of biologically active peptides and proteins, contributing to unique conformational properties. However, the synthesis of peptide sequences containing proline, particularly when it is the second residue in a growing peptide chain, is notoriously challenging due to the high propensity for diketopiperazine (DKP) formation. This intramolecular cyclization leads to the cleavage of the dipeptide from the solid support, resulting in truncated sequences and significantly reduced yields.

The use of pre-formed, Nα-Fmoc protected dipeptides, such as this compound, is a highly effective strategy to circumvent this problematic side reaction. By introducing the Phe-Pro unit as a single building block, the susceptible dipeptidyl-resin intermediate is bypassed, thereby preserving the integrity of the growing peptide chain and ensuring higher synthetic fidelity.

Structural Formula and Physicochemical Properties

This compound is a well-defined chemical entity with the following key identifiers:

| Property | Value |

| Chemical Formula | C₂₉H₂₈N₂O₅ |

| Molecular Weight | 484.54 g/mol |

| CAS Number | 138372-76-6 |

| Appearance | White to off-white powder |

| Solubility | Readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Insoluble in water. |

The structure of this compound combines the hydrophobic benzyl side chain of phenylalanine with the conformationally constrained pyrrolidine ring of proline. The N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is the cornerstone of the most widely used orthogonal protection strategy in SPPS.

Caption: Structural representation of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS.[1] This methodology involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The process is cyclical, involving two key steps: Fmoc deprotection and coupling of the subsequent amino acid.

The Challenge: Diketopiperazine (DKP) Formation

When proline is the second amino acid to be coupled to a resin-bound amino acid, a significant side reaction can occur upon removal of the Fmoc protecting group from the proline residue. The liberated N-terminal secondary amine of proline can readily perform an intramolecular nucleophilic attack on the ester linkage anchoring the dipeptide to the resin. This results in the formation of a stable six-membered ring, a diketopiperazine, and cleavage of the desired peptide from the support. This reaction is particularly favored for proline due to its constrained cyclic structure which pre-disposes the peptide bond to a cis conformation, facilitating the intramolecular cyclization.

Caption: The competing pathways following Fmoc deprotection of a resin-bound proline dipeptide.

The Solution: Dipeptide Coupling Strategy

By utilizing this compound, the problematic dipeptidyl-resin intermediate is bypassed entirely. The dipeptide is coupled as a single unit to the N-terminus of the growing peptide chain. Subsequent Fmoc deprotection exposes the N-terminal amine of phenylalanine, which is a primary amine and significantly less prone to intramolecular cyclization.

Sources

A Comprehensive Technical Guide to Fmoc-L-Phe-L-Pro-OH: Sourcing, Synthesis, and Application in Peptide Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fmoc-L-Phe-L-Pro-OH in Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high-purity, target-specific peptides. Among these, Fmoc-protected dipeptides have emerged as powerful tools to circumvent common synthetic hurdles, such as racemization and the formation of undesired side products like diketopiperazines.[1][2] This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-proline (this compound), a key dipeptide in the synthesis of complex and therapeutically relevant peptides.

This document will delve into the sourcing and pricing of this compound, its chemical properties, and its critical role in modern peptide chemistry. We will explore the mechanistic rationale for its use, provide detailed experimental protocols for its application, and offer insights into its synthesis, empowering researchers to optimize their peptide development workflows.

Supplier Landscape and Quality Considerations for this compound

The procurement of high-quality reagents is the foundation of successful peptide synthesis. For this compound, a limited number of specialized suppliers cater to the research and pharmaceutical development markets. When selecting a supplier, it is crucial to consider not only the price but also the purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

Table 1: Key Suppliers and Product Specifications for this compound

| Supplier | Catalog Number | Purity | Available Quantities | Price |

| Advanced ChemTech | FPF016 | >98% (HPLC) | Inquire | Inquire |

| Additional suppliers to be added as identified |

Note: Pricing for this compound is often available upon request and can vary based on the quantity and required purity level. Researchers are encouraged to contact suppliers directly for the most accurate and up-to-date information.

Critical Quality Control Parameters:

-

Purity (HPLC): A minimum purity of 98% is recommended to avoid the incorporation of deletion or truncated sequences in the final peptide.

-

Enantiomeric Purity: The stereochemical integrity of the amino acid residues is critical for the biological activity of the final peptide. High enantiomeric purity minimizes the risk of diastereomeric contaminants.

-

Mass Spectrometry (MS): Confirms the molecular weight of the dipeptide, ensuring the correct product has been synthesized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the dipeptide.

The Chemical Rationale: Why Use this compound?

The use of this compound offers distinct advantages in SPPS, primarily by mitigating common side reactions that can compromise the yield and purity of the target peptide.

Prevention of Diketopiperazine (DKP) Formation:

The formation of diketopiperazines is a significant side reaction that occurs at the dipeptide stage of SPPS, particularly when proline is the second amino acid to be coupled.[1][2] The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, leading to the cleavage of the peptide from the solid support. By introducing the Phe-Pro dipeptide as a single unit, this cyclization and subsequent chain termination are effectively prevented.

Minimization of Racemization:

Racemization, the conversion of an L-amino acid to its D-enantiomer, is a major concern during peptide synthesis, as it can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly impact the biological activity of the peptide.[3][4] The activation of the carboxylic acid of an amino acid for coupling is the primary step where racemization can occur.[5] Proline, due to its cyclic structure, is resistant to racemization. By coupling this compound, the risk of racemization is confined to the phenylalanine residue during the activation of the dipeptide, and the proline remains protected.

Experimental Protocols: Application of this compound in Solid-Phase Peptide Synthesis

The following section provides a detailed, step-by-step protocol for the efficient coupling of this compound onto a solid-phase resin.

Materials:

-

This compound

-

Solid-phase resin (e.g., Rink Amide, Wang resin) with a pre-loaded N-terminally deprotected amino acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, sequencing grade

-

Coupling reagent (e.g., HBTU, HATU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, N-Methylmorpholine - NMM)

-

Washing solvents (e.g., DMF, DCM, Isopropanol)

-

Reaction vessel for solid-phase synthesis

Protocol for Coupling this compound:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected amino acid, perform deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Activation of this compound:

-

In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 1.4-2.9 equivalents) and a base (e.g., DIPEA, 3-6 equivalents) to the dipeptide solution.

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-4 hours at room temperature. The optimal coupling time may vary depending on the resin and the specific sequence.

-

Monitoring the Coupling Reaction: The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

-

Chain Elongation: The Fmoc group of the newly coupled dipeptide can now be deprotected to continue the peptide chain elongation.

Visualizing the Workflow

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow Using this compound

Caption: A typical workflow for coupling this compound in SPPS.

Synthesis of this compound

For research groups with the capability, the in-house synthesis of this compound can be a cost-effective alternative to commercial procurement. The synthesis involves the coupling of Fmoc-L-phenylalanine to L-proline, typically in solution phase, followed by purification.

General Synthesis Protocol:

-

Protection of Proline's Carboxyl Group: The carboxyl group of L-proline is often protected as a methyl or benzyl ester to prevent self-coupling.

-

Activation of Fmoc-L-Phenylalanine: The carboxylic acid of Fmoc-L-phenylalanine is activated using a suitable coupling reagent (e.g., DCC/HOBt or HATU).

-

Coupling: The activated Fmoc-L-phenylalanine is then reacted with the protected L-proline in a suitable organic solvent (e.g., DMF or DCM).

-

Deprotection of Proline's Carboxyl Group: The protecting group on the proline's carboxyl is removed. For a methyl ester, this is typically achieved by saponification with a mild base. For a benzyl ester, hydrogenolysis is commonly employed.

-

Purification: The final product, this compound, is purified by crystallization or chromatography to achieve the desired purity.

Conclusion: A Valuable Tool for Advanced Peptide Synthesis

This compound is a strategically important building block for researchers and drug development professionals engaged in solid-phase peptide synthesis. Its ability to mitigate common side reactions such as diketopiperazine formation and racemization makes it an invaluable tool for the synthesis of complex and challenging peptide sequences. By carefully considering supplier quality, understanding the chemical principles behind its application, and employing optimized protocols, scientists can leverage the power of this dipeptide to accelerate the development of novel peptide-based therapeutics.

References

- Kemp, D. S., & Rebek, J. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. International Journal of Peptide and Protein Research, 15(5), 475-479.

-

Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

- Katayama, H., et al. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-278.

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

Beyond Synthesis: The Research Applications of Fmoc-Phe-OH. (n.d.). Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc-Phe-OH. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). Fmoc-Phe-OH. Retrieved from [Link]

-

Omizzur. (n.d.). Fmoc-L-Phe-OH | 35661-40-6. Retrieved from [Link]

-

Genprice Bio Inc. (n.d.). Fmoc-L-Phe-OH. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Fmoc-Phe-Phe-OH | CAS 84889-09-8. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

The Role of the Phe-Pro Motif in Peptide Structure: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Phenylalanine-Proline (Phe-Pro) motif is a deceptively simple dipeptide sequence that exerts profound and multifaceted control over peptide and protein structure and function. Its significance extends from dictating local conformational preferences to mediating critical protein-protein interactions, making it a focal point in biochemical research and a strategic target in drug design. This in-depth technical guide provides a comprehensive exploration of the Phe-Pro motif, delving into the core principles of its structural influence, the dynamics of its isomerization, and its pivotal role in biological recognition events. We will dissect the intricate interplay between the aromatic side chain of Phenylalanine and the unique cyclic structure of Proline, offering field-proven insights into the experimental methodologies used to probe its behavior and its practical implications for the development of novel therapeutics.

I. The Unique Structural Chemistry of the Phe-Pro Motif

The distinct properties of the Phe-Pro motif arise from the inherent characteristics of its constituent amino acids. Phenylalanine, an aromatic amino acid, provides a bulky, hydrophobic side chain capable of engaging in π-π stacking and hydrophobic interactions.[1] Proline is unique among the 20 common amino acids due to its cyclic side chain, which is covalently bonded to the backbone nitrogen atom.[2] This ring structure imposes significant conformational constraints on the peptide backbone.

The juxtaposition of these two residues creates a microenvironment where the aromatic ring of Phenylalanine can interact with the pyrrolidine ring of Proline, influencing the local geometry and the equilibrium of the prolyl peptide bond. This interaction is a key determinant of the motif's overall structural and functional role.

The Xaa-Pro Peptide Bond: A Conformational Switch

Unlike most peptide bonds, which strongly favor the trans conformation, the Xaa-Pro peptide bond can readily adopt both cis and trans isomers.[3][4] This is due to the similar steric energies of the two states when Proline is the C-terminal residue. The energy barrier for cis-trans isomerization is relatively high, approximately 20 kcal/mol, making this a slow process on the NMR timescale, often occurring in the range of seconds to minutes at room temperature.[5][6]

The presence of an aromatic residue like Phenylalanine preceding Proline has been shown to increase the population of the cis conformer compared to peptides lacking an aromatic residue.[7][8] This is attributed to favorable van der Waals or other non-covalent interactions between the Phenylalanine side chain and the Proline ring in the cis conformation.

Proline Ring Puckering: An Additional Layer of Complexity

The five-membered pyrrolidine ring of Proline is not planar and can adopt two primary puckered conformations, termed "UP" (Cγ-exo) and "DOWN" (Cγ-endo).[6][9] This puckering is defined by the displacement of the Cγ atom relative to the plane of the other four ring atoms. A correlation exists between the pucker of the proline ring and the cis/trans state of the preceding peptide bond.[2] Statistical analyses of protein structures have revealed that cis Proline residues preferentially adopt a DOWN puckering conformation.[2][9]

The interplay between peptide bond isomerization and ring puckering adds a significant layer of conformational complexity to the Phe-Pro motif, allowing it to act as a sophisticated structural element in peptides and proteins.

II. The Dynamics of Phe-Pro Isomerization

The slow interconversion between the cis and trans isomers of the Phe-Pro bond is a critical factor in many biological processes, including protein folding and the regulation of protein function.[7][10] The rate of this isomerization can be modulated by the local chemical environment and is often catalyzed by enzymes in vivo.

Uncatalyzed Isomerization

In the absence of a catalyst, the cis-trans isomerization of the Phe-Pro bond is a slow process that can be a rate-limiting step in protein folding.[10] The kinetics of this process can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[4][11] The equilibrium between the cis and trans states is influenced by factors such as solvent polarity, with more polar environments often favoring the cis conformation.[12]

Enzymatic Catalysis by Peptidyl-Prolyl Isomerases (PPIases)

In biological systems, the cis-trans isomerization of prolyl bonds is catalyzed by a class of enzymes known as Peptidyl-Prolyl cis-trans Isomerases (PPIases).[7][10][13] These enzymes, which include cyclophilins, FK506-binding proteins (FKBPs), and parvulins, can accelerate the rate of isomerization by orders of magnitude, bringing it into a biologically relevant timescale.[7][14][15] PPIases play crucial roles in a wide range of cellular processes, including protein folding, cell signaling, and gene regulation.[7]

The catalytic mechanism of some PPIases involves creating an electrostatic environment in the active site that facilitates the rotation of the peptide bond.[14]

III. The Phe-Pro Motif as a Recognition Element in Biological Systems

The distinct and interconverting conformations of the Phe-Pro motif make it an ideal recognition element for other proteins. The ability to switch between cis and trans states can act as a molecular switch, modulating protein-protein interactions and downstream signaling events.

Role in Protein-Protein Interactions

Proline-rich regions, often containing Phe-Pro motifs, are frequently involved in mediating protein-protein interactions.[16][17][18] These motifs are recognized by specific protein domains, such as SH3 domains and WW domains, which are commonly found in signaling proteins.[16][17] The conformation of the Phe-Pro bond can determine the binding affinity and specificity of these interactions.

Significance in Bioactive Peptides and Drug Design

The structural constraints and recognition properties of the Phe-Pro motif have made it a valuable component in the design of bioactive peptides and peptidomimetics.[19][20] For example, the potent thrombin inhibitor Ac-(D)Phe-Pro-boroArg-OH incorporates a (D)Phe-Pro motif that contributes significantly to its binding affinity.[1] NMR studies have shown that the peptide portion of this inhibitor adopts a pre-organized secondary structure in solution that mimics its bound conformation, providing an entropic advantage for binding.[1]

The ability to control the cis/trans ratio of the Phe-Pro bond through chemical modification or by incorporating unnatural amino acid analogs is a powerful strategy in drug design to optimize the potency and selectivity of peptide-based therapeutics.[8]

IV. Experimental Methodologies for Studying the Phe-Pro Motif

A variety of biophysical techniques are employed to characterize the structure and dynamics of the Phe-Pro motif.[21][22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent technique for studying the conformational dynamics of the Phe-Pro motif in solution.[22][24][25]

Key NMR Experiments:

-

1D and 2D NMR: Used to assign resonances and determine the relative populations of the cis and trans isomers. The chemical shifts of the Proline Cβ and Cγ carbons are particularly sensitive to the isomerization state.[26]

-

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide distance constraints between protons, which can be used to determine the three-dimensional structure of both the cis and trans conformers.[1]

-

Magnetization Transfer Experiments: Used to measure the rate constants for cis-to-trans and trans-to-cis isomerization.[4]

Experimental Protocol: Magnetization Transfer NMR for Isomerization Kinetics

-

Sample Preparation: Dissolve the Phe-Pro containing peptide in a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution) to a concentration of 1-5 mM.

-

Temperature Control: Set the NMR spectrometer to the desired temperature and allow the sample to equilibrate.

-

1D ¹H NMR Spectrum: Acquire a standard 1D ¹H NMR spectrum to identify the resonances of the cis and trans isomers.

-

Selective Inversion: In a 1D NOESY or EXSY experiment, selectively invert the magnetization of a well-resolved proton resonance belonging to one isomer (e.g., the α-proton of Phe).

-

Mixing Time Variation: Acquire a series of spectra with varying mixing times (typically ranging from milliseconds to seconds).

-

Data Analysis: Measure the intensity of the inverted peak and the corresponding peak of the other isomer as a function of the mixing time. Fit the data to the appropriate exchange equations to extract the rate constants for the forward and reverse isomerization reactions.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides and proteins in the solid state.[22] While it provides a static picture, it can definitively determine the conformation (cis or trans) of the Phe-Pro bond and the puckering of the Proline ring in the crystalline state.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding interactions.[15] It can be employed to quantify the binding affinity of a Phe-Pro containing peptide to its target protein, providing insights into the energetics of the interaction.

Computational Modeling and Simulation

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools for complementing experimental data.[27] They can be used to explore the conformational landscape of the Phe-Pro motif, calculate the energy barriers for isomerization, and model the interactions with binding partners.

V. Case Study: The Phe-Pro Motif in the Cys-loop of Nicotinic Acetylcholine Receptors

A conserved Phe-Pro motif is located at the apex of the Cys-loop in nicotinic acetylcholine receptors.[8] Studies involving the substitution of these residues with natural and unnatural amino acids have revealed a strong interaction between the Phenylalanine and Proline residues. These studies also demonstrated a preference for aromaticity and hydrophobicity at the Phenylalanine site. Furthermore, a correlation was observed between receptor function and the cis bias at the Proline backbone, suggesting a significant role for the cis Proline conformer in receptor function.[8]

VI. Future Directions and Applications in Drug Development

The unique structural and dynamic properties of the Phe-Pro motif will continue to be a fertile area of research and a valuable tool in drug development.

-

Design of Conformationally Constrained Peptides: By understanding the factors that govern the cis/trans equilibrium of the Phe-Pro bond, it is possible to design peptides that are locked into a specific bioactive conformation, leading to increased potency and selectivity.

-

Development of PPIase Inhibitors: Given the role of PPIases in various diseases, including cancer and neurodegenerative disorders, the development of small molecule inhibitors that target these enzymes is an active area of research. The Phe-Pro motif can serve as a scaffold for the design of such inhibitors.

-

Peptidomimetics: The creation of non-peptide molecules that mimic the structure and function of the Phe-Pro motif is a promising strategy for developing drugs with improved pharmacokinetic properties.

Visualizations

Cis-Trans Isomerization of the Phe-Pro Peptide Bond

Caption: The slow interconversion between the trans and cis conformations of the Phe-Pro peptide bond.

Experimental Workflow for Studying Phe-Pro Dynamics

Caption: A typical experimental workflow for the biophysical characterization of a Phe-Pro containing peptide.

Quantitative Data Summary

| Parameter | Phe-Pro Motif | General Xaa-Pro | Reference |

| Energy Barrier for Isomerization | ~20 kcal/mol | ~20 kcal/mol | [5][6] |

| Typical cis Population | Increased | ~5-10% in proteins | [7][8][26] |

| Proline Ring Pucker (in cis) | Predominantly DOWN | Predominantly DOWN | [2][9] |

References

-

Unexpectedly Fast Cis/Trans Isomerization of Xaa-Pro Peptide Bonds in Disulfide-Constrained Cyclic Peptides. Journal of the American Chemical Society. [Link]

-

Catalysis of protein folding by prolyl isomerase. PubMed. [Link]

-

Unexpectedly Fast Cis/Trans Isomerization of Xaa-Pro Peptide Bonds in Disulfide-Constrained Cyclic Peptides. American Chemical Society. [Link]

-

Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. PMC - NIH. [Link]

-

Influence of helix formation on cis/trans isomerism of Xaa-Pro bonds flanking the helical segment. PubMed. [Link]

-

Proline isomerization in epigenetics. Wikipedia. [Link]

-

Catalysis of proline isomerization during protein-folding reactions. PubMed. [Link]

-

Cyclophilin A catalyzes proline isomerization by an electrostatic handle mechanism. PNAS. [Link]

-

Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. [Link]

-

Kinetic study on the cis-trans isomerization of peptidyl-proline dipeptides. PubMed. [Link]

-

Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts. PMC. [Link]

-

Prolyl isomerase. Wikipedia. [Link]

-

Trans and cis conformers of Xaa–Pro bonds. ResearchGate. [Link]

-

Proline conformational equilibria. a) Proline exo and endo ring... ResearchGate. [Link]

-

Investigating proline puckering states in diproline segments in proteins. PubMed. [Link]

-

An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers. [Link]

-

Chemical scale studies of the Phe-Pro conserved motif in the cys loop of Cys loop receptors. PubMed. [Link]

-

Complete thermodynamic and kinetic characterization of the isomer-specific interaction between Pin1-WW domain and the amyloid precursor protein cytoplasmic tail phosphorylated at threonine668. PMC - PubMed Central. [Link]

-

Conformational behaviour of a cyclolinopeptide A analogue: two-dimensional NMR study of cyclo(Pro1-Pro-Phe-Phe-Ac6c-Ile-ala-Val8). PubMed. [Link]

-

Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. PMC - PubMed Central. [Link]

-

Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. PMC - PubMed Central. [Link]

-

Biochemistry: Why are proline-rich regions important?. Quora. [Link]

-

the interaction of proline-rich motifs in signaling proteins with their cognate domains. PubMed. [Link]

-

Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance. PubMed. [Link]

-

Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR. ACS Omega. [Link]

-

The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains. Request PDF - ResearchGate. [Link]

-

Towards the Improved Discovery and Design of Functional Peptides: Common Features of Diverse Classes Permit Generalized Prediction of Bioactivity. Research Repository UCD. [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Journal of Genetic Engineering and Biotechnology. [Link]

-

Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study. PubMed. [Link]

-

Determination of Kinetic Constants for Peptidyl Prolyl Cis-Trans Isomerases by an Improved Spectrophotometric Assay7. Biochemistry. [Link]

-

Biophysical Techniques. Biophysical Society. [Link]

-

Functional Consequences of Changing Proline Residues in the Phenylalanine-Specific Permease of Escherichia coli. PMC - NIH. [Link]

-

CHAPTER 6: Structural Design for Bioactive Peptides. RSC book. [Link]

-

Structural Basis for Sequence-Specific Recognition of DNA by TAL Effectors. PMC. [Link]

-

implications on the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor. PubMed. [Link]

-

Critical Biophysical Techniques to Know for Biophysics. Fiveable. [Link]

-

New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. MDPI. [Link]

-

Techniques in Biophysical Analysis for Computational Applications. Longdom Publishing. [Link]

-

Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. NIH. [Link]

-

Biophysical Techniques in Structural Biology. PubMed. [Link]

Sources

- 1. The solution conformation of (D)Phe-Pro-containing peptides: implications on the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prolyl isomerase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]

- 8. Chemical scale studies of the Phe-Pro conserved motif in the cys loop of Cys loop receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalysis of protein folding by prolyl isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic study on the cis-trans isomerization of peptidyl-proline dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Catalysis of proline isomerization during protein-folding reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Complete thermodynamic and kinetic characterization of the isomer-specific interaction between Pin1-WW domain and the amyloid precursor protein cytoplasmic tail phosphorylated at threonine668 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

- 17. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. books.rsc.org [books.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. biophysics.org [biophysics.org]

- 22. fiveable.me [fiveable.me]

- 23. Biophysical Techniques in Structural Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Conformational behaviour of a cyclolinopeptide A analogue: two-dimensional NMR study of cyclo(Pro1-Pro-Phe-Phe-Ac6c-Ile-ala-Val8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. longdom.org [longdom.org]

Methodological & Application

Solid-Phase Synthesis of Fmoc-L-Phe-L-Pro-OH: A Detailed Application Protocol

Abstract

This application note provides a comprehensive and technically detailed protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-L-Phe-L-Pro-OH. The synthesis of peptides containing proline residues can present unique challenges, including steric hindrance during coupling and the potential for diketopiperazine formation. This guide offers a structured approach, from resin selection and preparation to the final cleavage of the peptide, with an emphasis on the chemical principles and critical parameters that ensure a high-yield, high-purity product. Designed for researchers, scientists, and professionals in drug development, this document integrates field-proven insights with established chemical methodologies to serve as a self-validating guide for the synthesis of this important dipeptide building block.

Introduction: The Significance of the Phe-Pro Motif and SPPS

The L-Phenylalanine-L-Proline (Phe-Pro) motif is a common dipeptide sequence found in a variety of biologically active peptides and proteins. Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, often inducing β-turns, which are critical for molecular recognition and biological function. The synthesis of such dipeptides is a foundational technique in peptidomimetic design and drug discovery.

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, offers a robust and efficient methodology for peptide construction.[1] By anchoring the growing peptide chain to an insoluble resin, SPPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps at each cycle.[1][2] This protocol will utilize the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which employs a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups.[2]

This guide will focus on the synthesis of this compound, where the C-terminal proline is first attached to the resin, followed by the coupling of phenylalanine. The final product will retain its N-terminal Fmoc group and have a free C-terminal carboxylic acid, making it a valuable building block for further peptide elongation. We will detail the use of 2-Chlorotrityl chloride (2-CTC) resin, which is highly advantageous for this synthesis due to its ability to release the final peptide under very mild acidic conditions, thereby preserving the Fmoc group and minimizing side reactions.[3]

Materials and Reagents

Successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are of peptide synthesis grade (anhydrous and amine-free) and reagents are of high purity.

| Reagent/Material | Purpose | Supplier (Example) |

| 2-Chlorotrityl chloride (2-CTC) resin | Solid support for C-terminal carboxylic acid peptides.[3] | Sigma-Aldrich, Bachem |

| Fmoc-L-Pro-OH | First amino acid to be loaded onto the resin. | ChemPep, Sigma-Aldrich |

| Fmoc-L-Phe-OH | Second amino acid to be coupled. | ChemPep, Sigma-Aldrich |

| Dichloromethane (DCM) | Resin swelling, washing, and reaction solvent. | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Resin swelling, washing, and reaction solvent. | Fisher Scientific |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base for amino acid loading and coupling activation.[4] | Sigma-Aldrich |

| Methanol (MeOH) | Capping unreacted sites on the resin.[5] | Fisher Scientific |

| Piperidine | Reagent for Fmoc group removal.[6] | Sigma-Aldrich |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Coupling reagent for peptide bond formation.[7][8] | Bachem, ChemPep |

| HOBt (Hydroxybenzotriazole) | Coupling additive to suppress racemization and improve efficiency.[7][9] | Bachem, ChemPep |

| Trifluoroacetic acid (TFA) | Reagent for cleavage of the peptide from the resin.[10] | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage.[11] | Sigma-Aldrich |

| Diethyl ether (cold) | Precipitation of the cleaved peptide.[10] | Fisher Scientific |

Experimental Protocols

This section outlines the step-by-step methodology for the synthesis of this compound. The entire process should be carried out in a dedicated solid-phase synthesis vessel equipped with a frit for easy filtration.

Resin Preparation and Loading of the First Amino Acid (Fmoc-L-Pro-OH)

The initial step involves the covalent attachment of the C-terminal amino acid, Fmoc-L-Pro-OH, to the 2-CTC resin. The high acid lability of the 2-CTC resin linker allows for cleavage under mild conditions that keep the N-terminal Fmoc group intact.[3]

Protocol Steps:

-

Resin Swelling: Place the 2-CTC resin (e.g., 1.0 g, with a typical substitution of 1.0-1.6 mmol/g) into the reaction vessel. Add sufficient DCM to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation. This step is crucial for exposing the reactive sites within the polymer matrix.[5]

-

Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-L-Pro-OH (1.5 equivalents relative to the resin's loading capacity) in dry DCM. Add DIPEA (4 equivalents relative to the amino acid). A small amount of DMF can be added if solubility is an issue.

-

Loading: Drain the DCM from the swollen resin. Immediately add the Fmoc-L-Pro-OH/DIPEA solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a Kaiser test (ninhydrin test) on the free amine after a test deprotection, although loading is typically efficient.

-

Capping: To deactivate any unreacted chlorotrityl groups and prevent side reactions in subsequent steps, a capping step is essential.[5] Drain the reaction solution and add a capping solution of DCM:MeOH:DIPEA (17:2:1 v/v/v). Agitate for 30-45 minutes.[12]

-

Washing: Drain the capping solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

DCM (3x)

-

DMF (3x)

-

DCM (3x)

-

-

Drying: Dry the resin under a stream of nitrogen or in vacuo to obtain the Fmoc-L-Pro-2-CTC resin.

Workflow for Resin Loading and Capping

A schematic of the resin loading and capping process.

Peptide Chain Elongation: Coupling of Fmoc-L-Phe-OH

The elongation of the peptide chain involves a cycle of two key steps: the removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid, followed by the coupling of the next Fmoc-protected amino acid.

The Fmoc group is cleaved under basic conditions, typically using a solution of piperidine in DMF.[6] This reaction proceeds via a β-elimination mechanism, liberating a free secondary amine on the resin-bound proline.[13]

Protocol Steps:

-

Resin Swelling: Swell the Fmoc-L-Pro-2-CTC resin in DMF for 30 minutes.

-

Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes.[14]

-

Second Deprotection: Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[14][15] The formation of the dibenzofulvene-piperidine adduct can be monitored spectrophotometrically at ~301 nm as an optional in-process control.[16]

-

Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7x) to completely remove piperidine and the adduct. A final wash with DCM can help in solvent exchange for the subsequent coupling step.

Mechanism of Fmoc Deprotection by Piperidine

The base-catalyzed β-elimination mechanism for Fmoc removal.

The formation of the peptide bond between the free amine of the resin-bound proline and the carboxyl group of the incoming Fmoc-L-Phe-OH is facilitated by a coupling reagent. Here, we use HBTU in the presence of HOBt and a base (DIPEA). HBTU activates the carboxylic acid by forming a highly reactive HOBt-ester, which is then susceptible to nucleophilic attack by the amine.[7][8]

Protocol Steps:

-

Activation of Fmoc-L-Phe-OH: In a separate vial, dissolve Fmoc-L-Phe-OH (3 equivalents relative to the initial resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes. The solution will typically change color.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected H-L-Pro-2-CTC resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: The completion of the coupling reaction can be checked using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[17] A small sample of the resin beads is taken, washed, and reacted with the ninhydrin solution. A blue/purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow/colorless result indicates a complete coupling. (Note: The Kaiser test will give a false negative for the N-terminal proline itself due to it being a secondary amine, but it is effective for monitoring the coupling onto the proline).

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts. The resulting product is Fmoc-L-Phe-L-Pro-2-CTC resin.

Final Cleavage from the Resin

The final step is to cleave the dipeptide from the 2-CTC resin. The choice of cleavage cocktail is critical. For 2-CTC resin, a very mild acidic solution is sufficient, which preserves the N-terminal Fmoc group.[3][18]

Protocol Steps:

-

Resin Preparation: Wash the dried Fmoc-L-Phe-L-Pro-2-CTC resin with DCM (3x) to ensure it is free of DMF.

-

Cleavage Cocktail: Prepare a cleavage solution of 1% TFA in DCM (v/v).[19]

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently. Perform the cleavage in short, repeated cycles (e.g., 10 x 2 minutes).[19] After each cycle, filter the solution into a flask containing a neutralizing agent, such as 10% pyridine in methanol, to immediately quench the acid and prevent potential re-attachment or side reactions.[19]

-